

Spectroscopic comparison of mono- and bis-chromium tricarbonyl complexes of biphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: benzene;chromium

Cat. No.: B072933

[Get Quote](#)

A Spectroscopic Guide to Mono- and Bis-Chromium Tricarbonyl Complexes of Biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of mono- and bis-chromium tricarbonyl complexes of biphenyl, specifically $(\eta^6\text{-biphenyl})\text{tricarbonylchromium}$ and $\mu\text{-}(\eta^6\text{:}\eta^6\text{-biphenyl}\text{-bis(tricarbonylchromium)})$. The addition of one or two chromium tricarbonyl moieties to the biphenyl scaffold significantly alters its electronic and structural properties, which can be effectively probed using various spectroscopic techniques. This comparison is essential for researchers working with these and similar organometallic complexes in fields such as organic synthesis, catalysis, and materials science.

Spectroscopic Data Comparison

The coordination of the electron-withdrawing $\text{Cr}(\text{CO})_3$ group(s) to the biphenyl π -system induces notable shifts in the spectroscopic signatures of the molecule. These changes provide valuable insights into the electronic structure and bonding within the complexes. The following tables summarize the key spectroscopic data for uncomplexed biphenyl and its mono- and bis-chromium tricarbonyl derivatives.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
Biphenyl	7.34 (t), 7.44 (t), 7.60 (d)	127.2, 127.3, 128.8, 141.2
(η^6 -Biphenyl)Cr(CO) ₃	Coordinated Ring: 5.2-5.6 (m)Uncoordinated Ring: ~7.3-7.5 (m)	Coordinated Ring: ~90-95 Uncoordinated Ring: ~127-138 CO: ~234
μ -(η^6 : η^6)-Biphenyl-[Cr(CO) ₃] ₂	~5.3-5.7 (m)	Coordinated Rings: ~92-96 CO: ~233

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data for the complexed species are typical ranges observed for such compounds.

Table 2: Infrared and UV-Visible Spectroscopic Data

Compound	IR ν (CO) (cm ⁻¹)	UV-Vis λ max (nm)
Biphenyl	N/A	~250
(η^6 -Biphenyl)Cr(CO) ₃	~1970, ~1890	~320 (MLCT band)
μ -(η^6 : η^6)-Biphenyl-[Cr(CO) ₃] ₂	~1980, ~1910	~325 (MLCT band)

Note: The IR spectra of the chromium complexes are characterized by strong absorptions in the carbonyl stretching region. The UV-Vis spectra show a characteristic metal-to-ligand charge transfer (MLCT) band.

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectroscopic characterization of the title compounds.

Synthesis of (η^6 -Biphenyl)tricarbonylchromium and μ -(η^6 : η^6)-Biphenyl-bis(tricarbonylchromium)

These complexes are typically synthesized by the direct reaction of biphenyl with chromium hexacarbonyl, Cr(CO)₆. The ratio of reactants and reaction time can be adjusted to favor the formation of the mono- or bis-complex.

Materials:

- Biphenyl
- Chromium hexacarbonyl (Cr(CO)₆)
- High-boiling point ether solvent (e.g., di-n-butyl ether)
- Tetrahydrofuran (THF)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line glassware

Procedure for Mono-complex:

- In a flame-dried Schlenk flask under an inert atmosphere, a mixture of di-n-butyl ether and THF (typically in a 9:1 or 10:1 ratio) is prepared.
- Biphenyl and a stoichiometric equivalent or slight excess of Cr(CO)₆ are added to the solvent mixture.
- The reaction mixture is heated to reflux (around 140 °C) with vigorous stirring. The reaction is monitored by TLC or other suitable methods.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting solid is purified by column chromatography on silica gel to yield the yellow crystalline mono-complex.

Procedure for Bis-complex:

- The procedure is similar to the synthesis of the mono-complex, but a larger excess of $\text{Cr}(\text{CO})_6$ (typically 2.5 to 3 equivalents) and longer reaction times are employed.
- The reaction mixture is worked up in the same manner, and the bis-complex is isolated and purified by column chromatography.

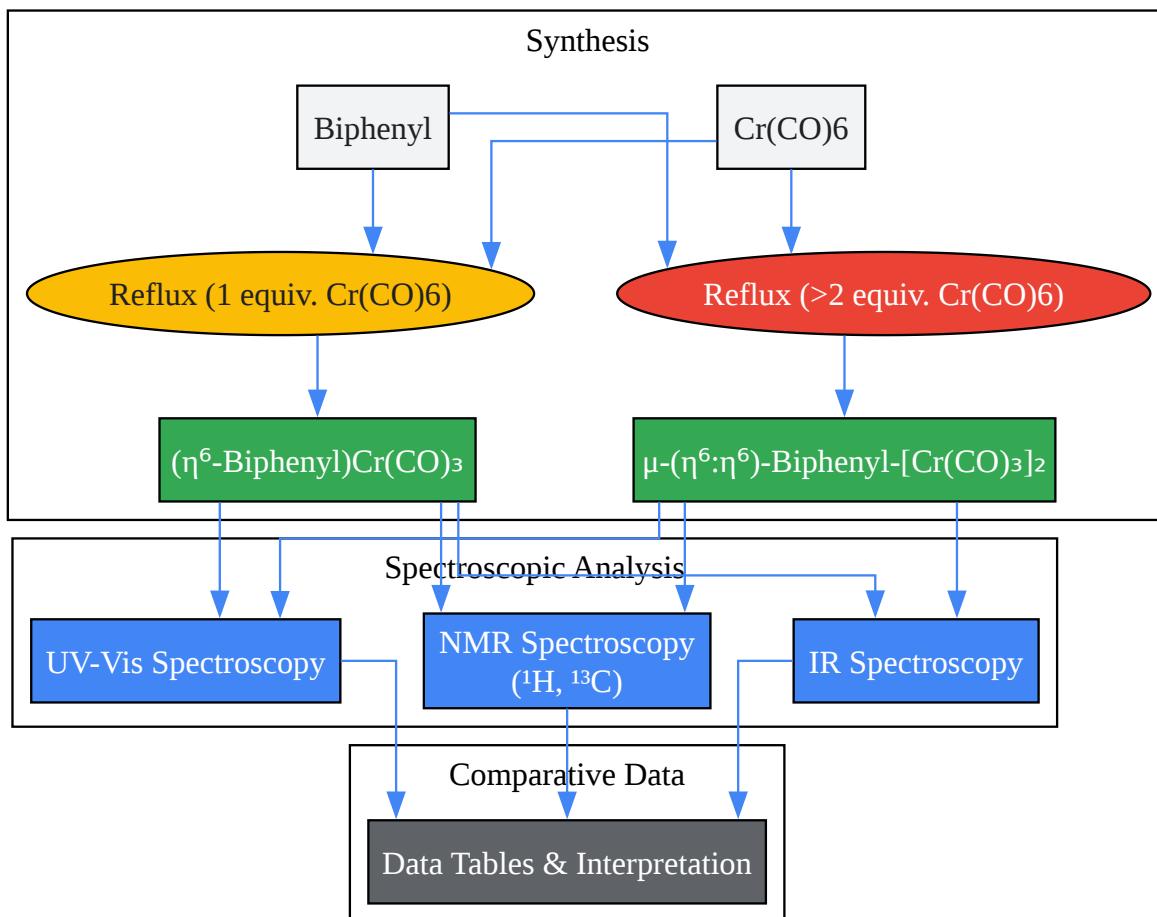
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Samples are prepared by dissolving a few milligrams of the complex in a deuterated solvent (e.g., CDCl_3 , C_6D_6 , or acetone- d_6) in an NMR tube under an inert atmosphere to prevent decomposition.
- ^1H NMR: Spectra are recorded on a 300 or 400 MHz spectrometer. The upfield shift of the protons on the coordinated ring(s) compared to uncomplexed biphenyl is a key diagnostic feature.
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are recorded. The signals for the carbon atoms of the coordinated ring are shifted significantly upfield to around 90-95 ppm. The carbonyl carbons appear far downfield, typically around 230-240 ppm.

Infrared (IR) Spectroscopy:

- Sample Preparation: Samples can be analyzed as a KBr pellet or as a solution in a suitable solvent (e.g., hexane or dichloromethane) in an IR-transparent cell.
- Data Acquisition: Spectra are recorded on an FTIR spectrometer. The key diagnostic peaks are the strong C-O stretching bands between 1800 and 2000 cm^{-1} . The number and position of these bands provide information about the symmetry of the $\text{Cr}(\text{CO})_3$ group.


UV-Visible (UV-Vis) Spectroscopy:

- Sample Preparation: A dilute solution of the complex in a UV-transparent solvent (e.g., cyclohexane or methanol) is prepared in a quartz cuvette.
- Data Acquisition: The absorption spectrum is recorded over a range of 200-800 nm. The characteristic feature for these complexes is the broad and intense metal-to-ligand charge

transfer (MLCT) band in the near-UV region.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of mono- and bis-chromium tricarbonyl complexes of biphenyl.

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow.

- To cite this document: BenchChem. [Spectroscopic comparison of mono- and bis-chromium tricarbonyl complexes of biaryls]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072933#spectroscopic-comparison-of-mono-and-bis-chromium-tricarbonyl-complexes-of-biaryls>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com